tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the formation of the pyrrole and pyrrolidine rings. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but includes a boron-containing group.
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound is closely related but has additional methyl groups
Properties
Molecular Formula |
C17H29ClN2O3 |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C17H29ClN2O3/c1-15(2,3)23-14(22)20-8-12-7-19(10-17(12,6)11-20)13(21)16(4,5)9-18/h12H,7-11H2,1-6H3 |
InChI Key |
JZFZLCSLBYSTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)C(C)(C)CCl |
Origin of Product |
United States |
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